molecular formula C13H18 B016196 (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene CAS No. 73395-75-2

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Cat. No.: B016196
CAS No.: 73395-75-2
M. Wt: 174.28 g/mol
InChI Key: FYASLQYJBYEUET-RMKNXTFCSA-N
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Description

Calindol (hydrochloride) is a phenylalkylamine calcimimetic compound that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This receptor is a G protein-coupled receptor that plays a crucial role in calcium homeostasis by regulating parathyroid hormone secretion and calcium reabsorption in the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calindol (hydrochloride) involves several steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized with a naphthyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of Calindol (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Calindol (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Calindol can lead to the formation of quinone derivatives, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

Calindol (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the calcium-sensing receptor and its role in calcium homeostasis.

    Biology: Employed in research on calcium signaling pathways and their regulation.

    Medicine: Investigated for its potential therapeutic applications in conditions related to calcium imbalance, such as hyperparathyroidism and osteoporosis.

    Industry: Utilized in the development of new drugs targeting the calcium-sensing receptor

Mechanism of Action

Calindol (hydrochloride) exerts its effects by binding to the calcium-sensing receptor (CaSR) and acting as a positive allosteric modulator. This binding enhances the receptor’s sensitivity to extracellular calcium, leading to increased activation of downstream signaling pathways. The primary molecular targets include the phosphatidylinositol (PI) signaling pathway, which is involved in intracellular calcium release and various cellular responses .

Comparison with Similar Compounds

Calindol (hydrochloride) is unique among calcimimetic compounds due to its high potency and selectivity for the calcium-sensing receptor. Similar compounds include:

Calindol (hydrochloride) stands out due to its positive allosteric modulation, which makes it a valuable tool for enhancing receptor activity in various research applications.

Properties

IUPAC Name

2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h1,6,9H,7-8,10H2,2-4H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYASLQYJBYEUET-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Reactant of Route 2
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Reactant of Route 3
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Reactant of Route 4
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Reactant of Route 5
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Reactant of Route 6
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Customer
Q & A

Q1: What is the significance of converting methyl ketones to terminal alkynes, as demonstrated with (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene?

A1: While the abstract itself doesn't delve into the specific applications of this compound, the conversion of methyl ketones to terminal alkynes represents a valuable tool in organic synthesis. Terminal alkynes are highly versatile functional groups that can be further transformed into a wide variety of other compounds []. This makes them valuable building blocks for complex molecules, including pharmaceuticals, polymers, and other materials. By showcasing the successful synthesis of this compound, the research highlights a potential pathway for accessing similar compounds with potential applications in various fields.

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